4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethylsulfamoyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where 4-ethoxyphenylamine reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfamoyl)-N-(4-ethoxyphenyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)aniline
Uniqueness
4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
4-(Dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylsulfamoyl group is known to enhance solubility and bioavailability, while the ethoxyphenyl moiety contributes to its binding affinity. The compound's mechanism may involve:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes related to inflammatory pathways and cancer proliferation.
- Modulation of Signal Transduction : Interaction with cellular signaling pathways may lead to altered cellular responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses may be beneficial in treating chronic inflammatory diseases.
Research Findings
A summary of relevant studies and findings concerning the biological activity of this compound is presented below:
Study | Focus | Findings |
---|---|---|
Amnerkar et al. (2020) | Anticonvulsant Activity | Demonstrated significant anticonvulsant properties in animal models. |
PMC7671190 (2020) | Antiviral Activity | Showed inhibitory effects against filoviruses such as Ebola and Marburg in vitro. |
BenchChem (2024) | Enzyme Interaction | Suggested potential inhibition of key enzymes involved in cancer progression. |
Case Studies
- Anticancer Study : A study involving human cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis at concentrations above 10 µM. This suggests a dose-dependent relationship between the compound's concentration and its anticancer efficacy.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-15-9-7-14(8-10-15)18-17(20)13-5-11-16(12-6-13)24(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSBEYEOLCNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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